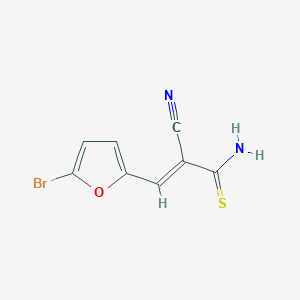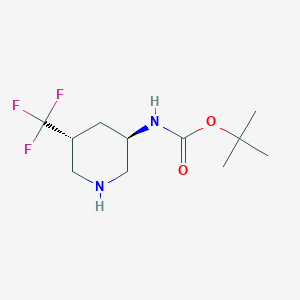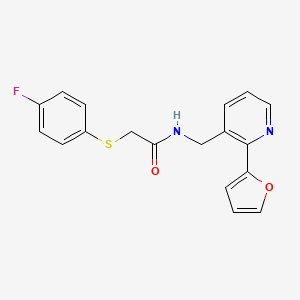
(E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide is an organic compound characterized by the presence of a brominated furan ring, a cyano group, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of 5-bromofuran-2-carbaldehyde with malononitrile and thiourea under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the materials science field, this compound is used in the development of advanced materials with specific electronic, optical, or mechanical properties. Its ability to undergo various chemical modifications makes it versatile for creating tailored materials.
Mechanism of Action
The mechanism of action of (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets. The cyano and thioamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The brominated furan ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(5-chlorofuran-2-yl)-2-cyanoprop-2-enethioamide
- (E)-3-(5-fluorofuran-2-yl)-2-cyanoprop-2-enethioamide
- (E)-3-(5-iodofuran-2-yl)-2-cyanoprop-2-enethioamide
Uniqueness
(E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it a valuable compound for specific applications where other halogenated derivatives may not be as effective.
Properties
CAS No. |
299934-47-7 |
|---|---|
Molecular Formula |
C8H5BrN2OS |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |
InChI |
InChI=1S/C8H5BrN2OS/c9-7-2-1-6(12-7)3-5(4-10)8(11)13/h1-3H,(H2,11,13) |
InChI Key |
IDIFKESFDKLWHK-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)Br)C=C(C#N)C(=S)N |
Canonical SMILES |
C1=C(OC(=C1)Br)C=C(C#N)C(=S)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-difluoro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2616236.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2616237.png)



![(2Z)-N-acetyl-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616244.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2616245.png)



![({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2616251.png)
![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2616252.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2616254.png)
